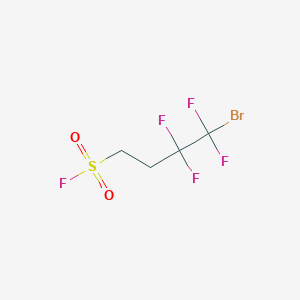![molecular formula C16H17FN2O2 B2546738 4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478259-59-5](/img/structure/B2546738.png)
4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
Research has been conducted on the synthesis and characterization of aromatic polyamides derived from various chemical compounds, highlighting the importance of specific functional groups in creating materials with desirable thermal and mechanical properties. For instance, the synthesis of aromatic polyamides through polycondensation techniques using bis(ether-carboxylic acids) or dietheramines shows that these compounds exhibit high thermal stability, solubility in organic solvents, and can form transparent, tough films. These materials have potential applications in coatings, films, and high-performance plastics due to their excellent physical properties (Yang, Hsiao, & Yang, 1999); (Hsiao, Yang, & Lin, 1999).
Development of Novel Polyamide Materials
The creation of novel polyamide materials using specific chemical precursors demonstrates the flexibility of these compounds in synthesizing materials with unique properties. For example, polyamides containing ether and bulky fluorenylidene groups have been prepared, showing no significant weight loss up to high temperatures and possessing glass transition temperatures suitable for various industrial applications. These findings suggest the potential of these materials in electronics, automotive, and aerospace industries due to their high thermal stability and mechanical strength (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-3-15(20)12-8-14(18-10-12)16(21)19-9-11-4-6-13(17)7-5-11/h4-8,10,18H,2-3,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHLYABQJFHVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
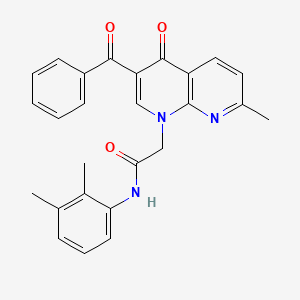
![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

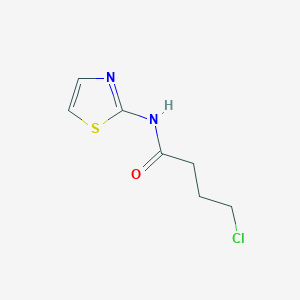
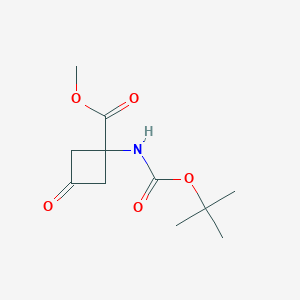

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
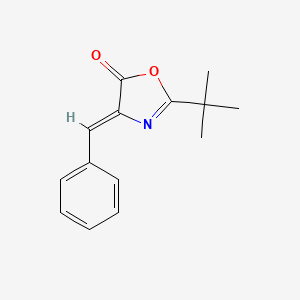
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)
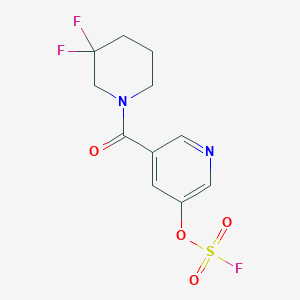
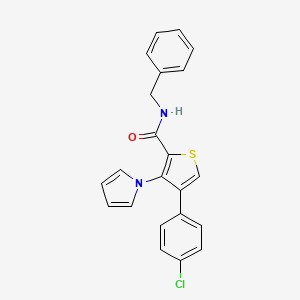
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)
